Propargyl-PEG2-methylamine
Overview
Description
Propargyl-PEG2-methylamine is a polyethylene glycol (PEG) derivative containing a propargyl group and a methylamine group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The methylamine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), making it a versatile compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG2-methylamine can be synthesized through a multi-step process involving the coupling of propargylamine with PEG derivatives. One common method is the A3 coupling reaction, which involves the reaction of an aldehyde, an alkyne (terminal acetylene), and an amine. This reaction can be catalyzed by metals such as copper or zinc .
Industrial Production Methods
Industrial production of this compound typically involves large-scale A3 coupling reactions under controlled conditions to ensure high yield and purity. The use of solvent-free or green chemistry approaches is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG2-methylamine undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include triazole linkages, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propargyl-PEG2-methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules for various studies.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Propargyl-PEG2-methylamine involves its ability to form stable triazole linkages through copper-catalyzed azide-alkyne Click Chemistry. This reaction is highly specific and efficient, making it ideal for bioconjugation and other applications. The methylamine group also allows for further functionalization through reactions with carboxylic acids and carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG-NHS ester: Contains a propargyl group and an NHS ester group, used for bioconjugation.
Azido-PEG derivatives: Contain an azide group, used in Click Chemistry reactions.
BCN-PEG derivatives: Contain a BCN group, used for strain-promoted azide-alkyne cycloaddition
Uniqueness
Propargyl-PEG2-methylamine is unique due to its dual functional groups (propargyl and methylamine), which provide versatility in chemical reactions and applications. Its ability to form stable triazole linkages and react with a variety of functional groups makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
N-methyl-2-(2-prop-2-ynoxyethoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-5-10-7-8-11-6-4-9-2/h1,9H,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTAFUAQYHXUMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220001 | |
Record name | Ethanamine, N-methyl-2-[2-(2-propyn-1-yloxy)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801220001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-76-6 | |
Record name | Ethanamine, N-methyl-2-[2-(2-propyn-1-yloxy)ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, N-methyl-2-[2-(2-propyn-1-yloxy)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801220001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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